molecular formula C19H18ClF3N2O4 B2950253 ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate CAS No. 478063-74-0

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate

Cat. No.: B2950253
CAS No.: 478063-74-0
M. Wt: 430.81
InChI Key: CXDSUTPRHKIHHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate is a complex organic compound with a unique structure that combines a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(3-methoxyphenyl)methylamino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-29-18(27)15(16-14(20)8-12(10-24-16)19(21,22)23)17(26)25-9-11-5-4-6-13(7-11)28-2/h4-8,10,15H,3,9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDSUTPRHKIHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.